Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Overview
Description
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound with the molecular formula C11H11F3O2. It is a derivative of propanoic acid, where the hydrogen atoms in the phenyl ring are substituted with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
This compound is a synthetic organic compound , and its specific biological targets may vary depending on the context of its use.
Mode of Action
It is known that this compound is used in the synthesis of cinacalcet hcl , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
Biochemical Pathways
As a precursor in the synthesis of cinacalcet hcl , it indirectly influences the calcium-sensing receptor (CaSR) pathway. Cinacalcet HCl increases the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion .
Result of Action
As a precursor in the synthesis of cinacalcet hcl , its indirect effects include reducing the levels of PTH, calcium, and phosphorus in the blood .
Biochemical Analysis
Biochemical Properties
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux and metabolite levels. The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. It binds to specific sites on enzymes, altering their catalytic activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic activity. At higher doses, it can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes changes significantly beyond a certain dosage. These effects are crucial for understanding the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing their activity and function. The compound can affect the metabolic flux, leading to changes in the levels of specific metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. Understanding these processes is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through hydrolysis under mild conditions using potassium diisobutyl-tert-butoxyaluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the metabolic stability and bioavailability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
- 3-(Trifluoromethyl)phenylpropionic acid methyl ester
- Methyl 3,3,3-trifluoropropionate
Uniqueness
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoromethyl group significantly enhances its stability and reactivity compared to similar compounds, making it valuable in various applications .
Properties
IUPAC Name |
methyl 3-[3-(trifluoromethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOGGQDFLABIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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